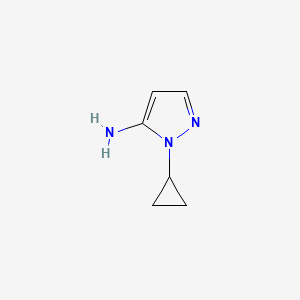

1-Cyclopropyl-1H-pyrazol-5-amine

Descripción general

Descripción

“1-Cyclopropyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopropyl group is attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis

Pyrazoles, including “this compound”, can participate in a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . They can also react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary depending on its specific structure and the presence of any additional functional groups .Aplicaciones Científicas De Investigación

Organic Synthesis

1-Cyclopropyl-1H-pyrazol-5-amine: is a versatile building block in organic synthesis. It is used to construct diverse heterocyclic scaffolds, which are crucial in developing pharmaceuticals and agrochemicals . Its reactivity allows for the creation of poly-substituted heterocyclic compounds and fused heterocyclic structures through various synthetic methods, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Medicinal Chemistry

In medicinal chemistry, This compound derivatives serve as potent ligands for receptors or enzymes. They are particularly significant in the design of kinase inhibitors, COX inhibitors, and agents targeting bacterial and viral infections . The pyrazole nucleus is a common feature in many drugs, and its modification can lead to new therapeutic agents with improved efficacy and safety profiles .

Polymer Science

This compound finds applications in polymer science, where it can be incorporated into polymers to impart specific properties like enhanced thermal stability or unique electronic characteristics. The nitrogen atoms in the pyrazole ring can interact with other components in a polymer matrix, potentially leading to novel materials with specialized applications .

Dye Industry

In the dye industry, This compound is utilized for synthesizing azo dyes and pigments. The pyrazole ring can form complexes with metals, which are then used to create vibrant and stable colors for various textiles and materials .

Functional Materials

The pyrazole derivatives are also explored for their use in functional materials, such as sensors, catalysts, and components in electronic devices. Their ability to form complexes with metals can be harnessed to develop materials with catalytic activity or specific electronic properties .

Drug Design

In drug design, the structural significance of the pyrazole ring, especially when substituted with an amino group, is well-recognized. It is a scaffold that can be elaborated upon to create small-molecule drugs with a wide range of biological activities. The compound’s derivatives are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Cyclopropyl-1H-pyrazol-5-amine is a derivative of 5-amino-pyrazoles, which are known to be potent reagents in organic and medicinal synthesis Similar compounds have been used as antimicrobial agents, suggesting that their targets could be various enzymes or proteins essential for the survival of microorganisms .

Mode of Action

It’s known that 5-amino-pyrazoles can interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function . This interaction can result in changes to the target’s structure and function, potentially leading to the death of the microorganism.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, such as protein synthesis, dna replication, or cell wall synthesis .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of microorganisms by inhibiting essential enzymes or proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the reaction of similar compounds has been carried out in the presence of a base catalyst at a specific temperature

Propiedades

IUPAC Name |

2-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXOWIKXBOZBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1501777-90-7 | |

| Record name | 1-cyclopropyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)

![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)